N-(3,4-dichlorophenyl)-4-{[(3,4-dichlorophenyl)carbamoyl](phenyl)amino}-2-methyl-3,4-dihydroquinoline-1(2H)-carboxamide
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Overview
Description
N-(3,4-dichlorophenyl)-4-{(3,4-dichlorophenyl)carbamoylamino}-2-methyl-3,4-dihydroquinoline-1(2H)-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-4-{(3,4-dichlorophenyl)carbamoylamino}-2-methyl-3,4-dihydroquinoline-1(2H)-carboxamide typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through standard organic chemistry techniques. The key steps may include:
Formation of the quinoline core: This can be achieved through cyclization reactions involving aniline derivatives and appropriate aldehydes or ketones.
Introduction of the dichlorophenyl groups: This step may involve nucleophilic substitution reactions using 3,4-dichlorophenyl halides.
Carbamoylation and amination:
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to ensure high yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction conditions.
Temperature and Pressure: Optimization of temperature and pressure to favor desired reaction pathways.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)-4-{(3,4-dichlorophenyl)carbamoylamino}-2-methyl-3,4-dihydroquinoline-1(2H)-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion to quinoline N-oxide derivatives.
Reduction: Reduction of the carbamoyl group to amines.
Substitution: Halogen substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents like N-bromosuccinimide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a drug candidate for treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-4-{(3,4-dichlorophenyl)carbamoylamino}-2-methyl-3,4-dihydroquinoline-1(2H)-carboxamide involves interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes involved in disease pathways.
Receptors: Binding to cellular receptors to modulate biological responses.
Pathways: Interference with signaling pathways to exert therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Compounds with similar quinoline cores but different substituents.
Carbamoyl derivatives: Compounds with carbamoyl groups attached to different aromatic systems.
Uniqueness
N-(3,4-dichlorophenyl)-4-{(3,4-dichlorophenyl)carbamoylamino}-2-methyl-3,4-dihydroquinoline-1(2H)-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C30H24Cl4N4O2 |
---|---|
Molecular Weight |
614.3 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-4-[N-[(3,4-dichlorophenyl)carbamoyl]anilino]-2-methyl-3,4-dihydro-2H-quinoline-1-carboxamide |
InChI |
InChI=1S/C30H24Cl4N4O2/c1-18-15-28(38(21-7-3-2-4-8-21)30(40)36-20-12-14-24(32)26(34)17-20)22-9-5-6-10-27(22)37(18)29(39)35-19-11-13-23(31)25(33)16-19/h2-14,16-18,28H,15H2,1H3,(H,35,39)(H,36,40) |
InChI Key |
BIXLIJZSQGPBMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C2=CC=CC=C2N1C(=O)NC3=CC(=C(C=C3)Cl)Cl)N(C4=CC=CC=C4)C(=O)NC5=CC(=C(C=C5)Cl)Cl |
Origin of Product |
United States |
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